1H-pyrrolo[2,3-c]pyridine-5-carbonitrile chemical properties
1H-pyrrolo[2,3-c]pyridine-5-carbonitrile chemical properties
An In-Depth Technical Guide to 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile, a key heterocyclic building block in modern medicinal chemistry. As a derivative of the 6-azaindole scaffold, this compound serves as a crucial intermediate for synthesizing a range of biologically active molecules, most notably kinase inhibitors. This document delves into its core physicochemical properties, detailed spectroscopic profile, established synthetic and purification protocols, and its chemical reactivity. Furthermore, it explores the strategic application of this scaffold in drug discovery, with a particular focus on its role in the development of Janus kinase (JAK) inhibitors. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this important chemical entity.
Introduction to the 6-Azaindole Scaffold
The 1H-pyrrolo[2,3-c]pyridine core, systematically known as 6-azaindole, is a privileged scaffold in medicinal chemistry. Its structure, which features a pyridine ring fused to a pyrrole ring, acts as a bioisostere of indole. This substitution of a carbon atom with a nitrogen atom in the six-membered ring introduces a hydrogen bond acceptor site, which can significantly alter the molecule's pharmacological profile by enabling new interactions with biological targets. Pyrrolopyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2]
The strategic placement of a carbonitrile (-C≡N) group at the 5-position of the 6-azaindole scaffold, yielding 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile, is of particular significance. The nitrile group is a versatile functional handle; it is a strong electron-withdrawing group that can modulate the electronic properties of the ring system, and it can be chemically transformed into other key functional groups such as amides, carboxylic acids, or amines. This versatility makes it an invaluable intermediate for building complex molecular libraries for structure-activity relationship (SAR) studies. Notably, the related pyrrolopyrimidine scaffold, which also features a nitrogen-rich heterocyclic system, is the core of the blockbuster JAK inhibitor Ruxolitinib, underscoring the therapeutic potential of these structural motifs.[3][4]
Core Physicochemical & Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in synthesis and biological screening. The key properties of 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile are summarized below.
Data Presentation: Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile | [5][6] |
| Synonym(s) | 5-Cyano-6-azaindole | [6] |
| CAS Number | 1082041-09-5 | [5][7] |
| Molecular Formula | C₈H₅N₃ | [7] |
| Molecular Weight | 143.15 g/mol | [7] |
| Appearance | Typically an off-white to yellow solid | [8] |
Spectroscopic Data Analysis
-
¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum is expected to show a broad singlet for the pyrrole N-H proton at a downfield chemical shift (typically >11 ppm). The aromatic region (7.0-9.0 ppm) would display signals corresponding to the three protons on the pyridine ring and the two protons on the pyrrole ring, with coupling patterns dictated by their positions.
-
¹³C NMR (Carbon NMR): The spectrum would show eight distinct signals. The carbon of the nitrile group (CN) would appear around 115-120 ppm. The remaining signals would correspond to the carbons of the fused aromatic rings.
-
Infrared (IR) Spectroscopy: A sharp, medium-intensity absorption band is expected in the range of 2220-2240 cm⁻¹, which is characteristic of a nitrile (C≡N) stretching vibration. A broad absorption band around 3100-3400 cm⁻¹ corresponding to the N-H stretch of the pyrrole ring would also be present.
-
Mass Spectrometry (MS): In its mass spectrum, the compound would show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight (m/z ≈ 143 or 144).
Synthesis and Purification
The most common and reliable method for preparing 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile involves a cyanation reaction starting from a halogenated precursor, typically 5-bromo-1H-pyrrolo[2,3-c]pyridine. One robust method employs cuprous cyanide in a high-boiling polar aprotic solvent.[10]
Experimental Protocols: Synthesis via Cyanation
Objective: To synthesize 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile from 5-bromo-1H-pyrrolo[2,3-c]pyridine.
Materials:
-
5-bromo-1H-pyrrolo[2,3-c]pyridine (5-bromo-6-azaindole)
-
Copper(I) Cyanide (CuCN)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
5% Ammonia solution
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Activated carbon
Protocol:
-
Reaction Setup: In a reaction vessel equipped with a condenser and nitrogen inlet, charge 5-bromo-1H-pyrrolo[2,3-c]pyridine, NMP, and copper(I) cyanide.[10]
-
Heating: Under a nitrogen atmosphere, slowly heat the reaction mixture to 180°C. Maintain this temperature for approximately 15 hours. The causality here is that high temperature is required to drive the nucleophilic aromatic substitution with the relatively unreactive cyanide salt.
-
Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material (5-bromo-1H-pyrrolo[2,3-c]pyridine) is consumed to less than 0.5%.[10]
-
Work-up: Cool the reaction mixture to approximately 40°C. Dilute the mixture with a large volume of ethyl acetate.[10]
-
Extraction and Washing: Transfer the diluted mixture to a separatory funnel. Wash the organic layer repeatedly with a 5% ammonia solution until the aqueous phase is nearly colorless. This step is crucial for removing copper salts by forming a soluble copper-ammonia complex.
-
Follow the ammonia wash with a saturated brine wash to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[10]
-
Purification: To the crude solid, add ethyl acetate and a small amount of activated carbon. Reflux the mixture for 30 minutes to decolorize. Perform a hot filtration to remove the activated carbon, washing the filter cake with hot ethyl acetate.
-
Concentrate the combined filtrate and cool to induce crystallization. Filter the resulting solid and dry under vacuum to obtain the pure 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile.[10]
Mandatory Visualization: Synthetic Workflow
Caption: Synthetic route to 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile.
Chemical Reactivity and Functionalization
The 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile scaffold possesses multiple reactive sites, allowing for diverse functionalization strategies to build molecular complexity.
-
Pyrrole Nitrogen (N-1): The N-H proton is moderately acidic (pKa ≈ 17) and can be deprotonated with a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).[11] The resulting anion is nucleophilic and can be readily alkylated or acylated to introduce substituents at the N-1 position. This is a common strategy in drug design to modulate solubility and probe interactions with the target protein.
-
Pyrrole Ring (C-2, C-3): The pyrrole ring is electron-rich and susceptible to electrophilic aromatic substitution. Reactions like halogenation, nitration, and sulfonation typically occur at the C-3 position, as the C-2 position is sterically more hindered and electronically less favored in this fused system.[11]
-
Pyridine Nitrogen (N-6): The lone pair of electrons on the pyridine nitrogen makes it weakly basic. It can be protonated or potentially oxidized, though its reactivity is attenuated by the fused electron-rich pyrrole ring.
-
Cyano Group (C-5): The nitrile is a highly versatile functional group.
-
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide. The amide functionality is particularly important, as it can act as a hydrogen bond donor and acceptor, a feature leveraged in many JAK inhibitors.[12][13]
-
Reduction: The nitrile can be reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic handle for further derivatization.
-
Mandatory Visualization: Reactivity Map
Caption: Key sites of reactivity on the 6-azaindole-5-carbonitrile core.
Applications in Drug Discovery: A Focus on Kinase Inhibition
The pyrrolopyridine scaffold is a cornerstone in the design of kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[14] The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) isomer, in particular, is a well-established "hinge-binder," meaning the pyridine nitrogen and the pyrrole N-H group form critical hydrogen bonds with the backbone of the ATP-binding pocket of many kinases. This mimics the interaction of the adenine portion of ATP.
While 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile is the 6-azaindole isomer, it shares these essential pharmacophoric features and serves as a valuable building block for kinase inhibitor discovery. The nitrile at the C-5 position can be converted to a carboxamide, which can form additional hydrogen bonds and improve target affinity and selectivity.[12][13]
This scaffold is particularly relevant for inhibitors of the Janus kinase (JAK) family (JAK1, JAK2, JAK3, TYK2).[12] Aberrant JAK-STAT signaling is implicated in myeloproliferative neoplasms and inflammatory diseases.[4] Drugs like Ruxolitinib (a pyrrolo[2,3-d]pyrimidine) have validated this target class, and ongoing research seeks new scaffolds like the pyrrolo[2,3-c]pyridines to develop next-generation inhibitors with improved selectivity and safety profiles.[3][4][15]
Mandatory Visualization: Kinase Binding Interaction
Caption: Pyrrolopyridine core forming key hydrogen bonds in a kinase hinge region.
Safety, Handling, and Storage
As with any laboratory chemical, 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile should be handled with appropriate care. While specific toxicity data is limited, general precautions for handling nitrile-containing heterocyclic compounds should be followed.[16][17]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.[18][19]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[17][18] In case of contact, wash the affected area thoroughly with water.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[17]
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
Conclusion
1H-pyrrolo[2,3-c]pyridine-5-carbonitrile is a high-value synthetic intermediate with a strategic position in modern drug discovery. Its 6-azaindole core provides a proven pharmacophore for targeting a variety of enzymes, particularly protein kinases. The 5-carbonitrile group offers exceptional synthetic versatility, allowing for the facile introduction of diverse functionalities to optimize potency, selectivity, and pharmacokinetic properties. The established synthetic routes are robust and scalable, ensuring its accessibility for both small-scale library synthesis and larger-scale development campaigns. As the quest for novel therapeutics continues, the intelligent application of scaffolds like 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile will remain a critical component of successful medicinal chemistry programs.
References
Click to expand
- Structural Insights into JAK2 Inhibition by Ruxolitinib, Fedratinib, and Derivatives Thereof. (2021-02-11). Vertex AI Search.
- Ruxolitinib - Wikipedia. Wikipedia.
- 1H-Pyrrolo[2,3-c]pyridine-5-carbonitrile Safety D
- Ruxolitinib | C17H18N6 | CID 25126798 - PubChem - NIH. PubChem.
- Ruxolitinib hydrochloride | C17H19ClN6 | CID 169490818 - PubChem - NIH. PubChem.
- Chemical structure of ruxolitinib phosphate. | Download Scientific Diagram - ResearchGate.
- Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 - J-Stage. J-Stage.
- How to Prepare 1H-PYRROLO[2,3-B]PYRIDINE-5-CARBONITRILE? - FAQ - Guidechem. Guidechem.
- Safety D
- 1H-Pyrrolo[2,3-c]pyridine-5-carbonitrile - CAS:1082041-09-5 - Sunway Pharm Ltd. Sunway Pharm Ltd.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central. PubMed Central.
- 1H-Pyrrolo[2,3-c]pyridine-5-carbonitrile | 1082041-09-5 - ChemicalBook. ChemicalBook.
- NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCID
- An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: Core Basic Properties - Benchchem. BenchChem.
- Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 - ResearchGate.
- An In-depth Technical Guide on the Spectroscopic Data of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile - Benchchem. BenchChem.
- Pyrrole - Wikipedia. Wikipedia.
- Safety D
- 1H-Pyrrolo[2,3-b]pyridine SDS, 271-63-6 Safety D
- 4414-89-5(1H-PYRROLO[2,3-B]PYRIDINE-3-CARBONITRILE) Product Description. ChemicalBook.
- Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors - PMC. PubMed Central.
- Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors | Scilit. Scilit.
- 1H-Pyrrolo[2,3-c]pyridine-5-carbonitrile | 1082041-09-5 - ChemicalBook. ChemicalBook.
Sources
- 1. ajol.info [ajol.info]
- 2. benchchem.com [benchchem.com]
- 3. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 4. Ruxolitinib | C17H18N6 | CID 25126798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-Pyrrolo[2,3-c]pyridine-5-carbonitrile | 1082041-09-5 [chemicalbook.com]
- 6. 1H-Pyrrolo[2,3-c]pyridine-5-carbonitrile | 1082041-09-5 [amp.chemicalbook.com]
- 7. 1H-Pyrrolo[2,3-c]pyridine-5-carbonitrile - CAS:1082041-09-5 - Sunway Pharm Ltd [3wpharm.com]
- 8. 4414-89-5 CAS MSDS (1H-PYRROLO[2,3-B]PYRIDINE-3-CARBONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Page loading... [guidechem.com]
- 11. Pyrrole - Wikipedia [en.wikipedia.org]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 1H-Pyrrolo[2,3-c]pyridine-5-carbonitrile Safety Data Sheets(SDS) lookchem [lookchem.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. chemscene.com [chemscene.com]
- 19. echemi.com [echemi.com]
